N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide
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Overview
Description
N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOBUTANECARBOXAMIDE is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOBUTANECARBOXAMIDE typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .
Chemical Reactions Analysis
N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOBUTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Scientific Research Applications
N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOBUTANECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antiviral activity, making it a potential candidate for the development of antiviral drugs.
Medicine: It has shown promise in the treatment of various diseases due to its biological activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOBUTANECARBOXAMIDE involves its interaction with specific molecular targets. The thiadiazole ring can inhibit enzymes like carbonic anhydrase, leading to various biological effects. Additionally, the compound can interfere with viral replication by targeting viral enzymes or proteins .
Comparison with Similar Compounds
N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOBUTANECARBOXAMIDE is unique due to its specific structure and the presence of both a thiadiazole ring and a cyclobutane carboxamide group. Similar compounds include:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: A precursor in the synthesis of the target compound.
N-substituted-1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring but differ in their substituents, leading to different biological activities.
Properties
Molecular Formula |
C14H14ClN3OS2 |
---|---|
Molecular Weight |
339.9 g/mol |
IUPAC Name |
N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide |
InChI |
InChI=1S/C14H14ClN3OS2/c15-11-7-2-1-4-10(11)8-20-14-18-17-13(21-14)16-12(19)9-5-3-6-9/h1-2,4,7,9H,3,5-6,8H2,(H,16,17,19) |
InChI Key |
GCOXUEMSRZZXIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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